

2-Methyl-5-nitrobenzaldehyde CAS number and structure

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Compound of Interest

Compound Name: 2-Methyl-5-nitrobenzaldehyde

Cat. No.: B103683

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An In-depth Technical Guide to **2-Methyl-5-nitrobenzaldehyde** for Advanced Research and Development

Introduction

2-Methyl-5-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring an aldehyde, a nitro group, and a methyl group on a benzene ring, provides a versatile platform for constructing more complex molecules. For researchers and professionals in drug development and fine chemical synthesis, this compound is not merely a reagent but a strategic building block. The presence of electronically distinct functional groups—the electron-withdrawing aldehyde and nitro moieties and the electron-donating methyl group—creates a nuanced reactivity profile, enabling a wide array of chemical transformations. This guide offers a comprehensive technical overview of **2-Methyl-5-nitrobenzaldehyde**, from its fundamental properties and synthesis to its applications and safe handling, designed to empower scientists in their research endeavors.

Part 1: Core Physicochemical and Structural Identity

A precise understanding of a compound's identity and physical properties is the foundation of all subsequent experimental work. This section consolidates the essential identification and characterization data for **2-Methyl-5-nitrobenzaldehyde**.

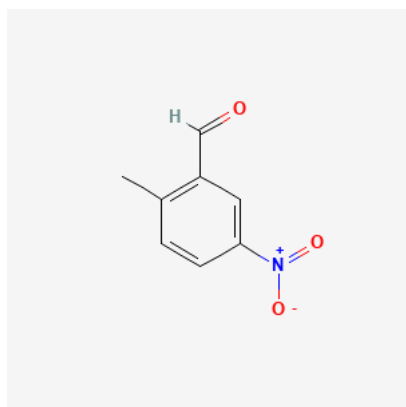
Chemical Identifiers and Molecular Structure

- CAS Number: 16634-91-6[1][2][3]
- Molecular Formula: C₈H₇NO₃[1][2]
- IUPAC Name: **2-methyl-5-nitrobenzaldehyde**[3]
- Synonyms: BENZALDEHYDE, 2-METHYL-5-NITRO-[3]

The structure is defined by a benzaldehyde core with a methyl group at position 2 and a nitro group at position 5.

Structural Representations:

- SMILES: CC1=C(C=C(C=C1)[O-])C=O[2][3]
- InChIKey: JLFWTLNLOSUFMU-UHFFFAOYSA-N[1][3]



Physicochemical Data

The quantitative properties of a compound dictate its handling, reaction conditions, and purification methods. The data below has been consolidated from various suppliers and databases.

Property	Value	Source(s)
Molecular Weight	165.15 g/mol	[3]
Appearance	White to light yellow/orange crystalline powder	
Melting Point	50-60 °C	[1]
Boiling Point	296.4 °C at 760 mmHg	[1]
Purity	Typically >98.0% (GC)	
Storage Conditions	2°C to 8°C, under an inert nitrogen atmosphere	[1]

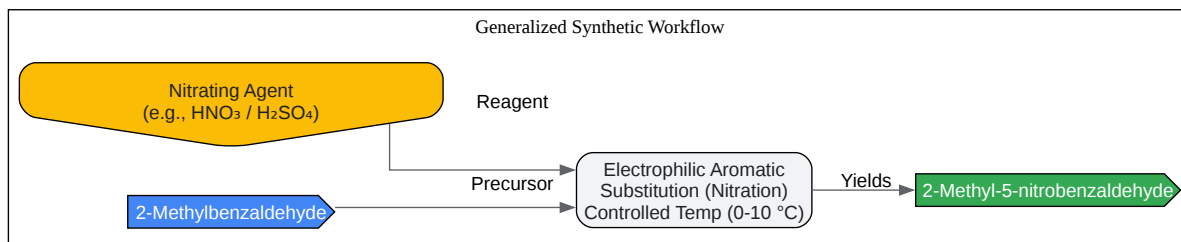
Part 2: Synthesis and Chemical Reactivity

The utility of **2-Methyl-5-nitrobenzaldehyde** stems from its accessibility through synthesis and the versatile reactivity of its functional groups.

Synthetic Approach: Nitration of 2-Methylbenzaldehyde

While specific literature detailing the synthesis of **2-Methyl-5-nitrobenzaldehyde** is sparse[4], a logical and widely practiced approach involves the electrophilic nitration of 2-methylbenzaldehyde. The choice of this precursor is strategic; the existing methyl and aldehyde groups direct the incoming nitro group. The methyl group is an ortho-, para-director, while the aldehyde is a meta-director. The position of the resulting nitro group at C5 is a sterically and electronically favored outcome.

A generalized protocol, adapted from standard nitration procedures for benzaldehydes, is described below.[5]



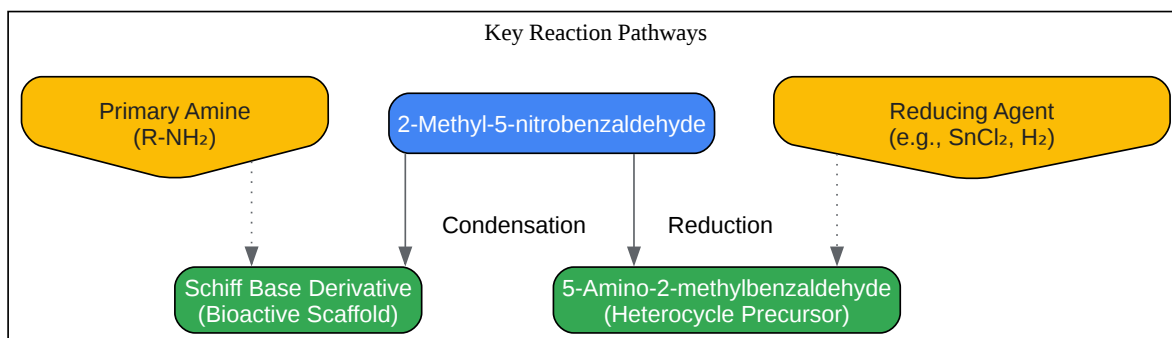
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Caption: Generalized workflow for the synthesis of **2-Methyl-5-nitrobenzaldehyde**.

Core Reactivity and Synthetic Utility

The true value of **2-Methyl-5-nitrobenzaldehyde** in drug discovery lies in its capacity for selective transformations at its three key reactive sites: the aldehyde, the nitro group, and the aromatic ring.

- **Aldehyde Group Reactivity:** The carbonyl carbon is highly electrophilic and serves as the primary site for nucleophilic attack. Its most significant reaction in medicinal chemistry is the condensation with primary amines to form Schiff bases (imines).^{[6][7]} Schiff bases are a class of compounds renowned for their broad spectrum of biological activities and are common scaffolds in drug design.^[7]
- **Nitro Group Transformation:** The nitro group is a versatile functional handle. Its most common and impactful transformation is its reduction to an amino group ($-NH_2$). This is a critical step, as the resulting 5-amino-2-methylbenzaldehyde opens the door to a vast array of subsequent reactions, including the formation of amides, sulfonamides, and, crucially, the construction of nitrogen-containing heterocyclic rings—a privileged structure type in pharmaceuticals.^[6]



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Caption: Key reaction pathways originating from **2-Methyl-5-nitrobenzaldehyde**.

Part 3: Analytical and Spectroscopic Characterization

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a chemical intermediate. For a molecule like **2-Methyl-5-nitrobenzaldehyde**, a combination of spectroscopic techniques is employed for unequivocal structural validation.

Technique	Purpose	Expected Observations
^1H NMR	Confirms proton environment and molecular skeleton.	Signals expected for aldehyde proton (~10 ppm), aromatic protons (in the 7-8.5 ppm region), and methyl protons (~2.5 ppm).
^{13}C NMR	Confirms carbon backbone.	Signals expected for carbonyl carbon (~190 ppm), aromatic carbons (~120-150 ppm), and methyl carbon (~20 ppm).
IR Spectroscopy	Identifies key functional groups.	Strong C=O stretch (~1700 cm^{-1}), characteristic N-O stretches for the nitro group (~1520 and ~1350 cm^{-1}), and C-H stretches. ^[8]
Mass Spectrometry	Confirms molecular weight and fragmentation pattern.	A molecular ion peak corresponding to the molecular weight (165.15 g/mol).

Experimental Protocol: IR Spectrum Acquisition via ATR

The following protocol outlines the Attenuated Total Reflectance (ATR) method, a rapid and reliable technique for obtaining the infrared spectrum of a solid sample.^[8]

Rationale: This method is chosen for its simplicity, speed, and minimal sample preparation, making it ideal for routine quality control checks in a research setting.

Methodology:

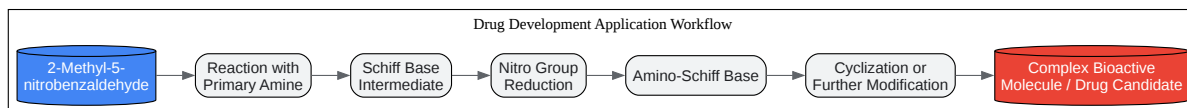
- **Instrument Preparation:** Ensure the FTIR spectrometer and ATR accessory are powered on and have completed their diagnostic checks.
- **Background Scan:** Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Acquire a background spectrum to subtract atmospheric interferences (CO_2 , H_2O).

- **Sample Application:** Place a small amount (a few milligrams) of the solid **2-Methyl-5-nitrobenzaldehyde** powder onto the center of the ATR crystal.
- **Apply Pressure:** Lower the ATR press arm to apply firm, even pressure. This ensures good contact between the sample and the crystal, which is critical for a high-quality spectrum.
- **Spectrum Acquisition:** Acquire the sample spectrum, typically scanning over a range of 4000-400 cm^{-1} . Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- **Data Analysis:** The resulting spectrum, displayed as transmittance or absorbance versus wavenumber (cm^{-1}), should be analyzed for the presence of characteristic absorption bands as listed in the table above.

Part 4: Applications in Research and Drug Development

2-Methyl-5-nitrobenzaldehyde is primarily valued as a versatile building block for synthesizing high-value molecules.

- **Pharmaceutical Intermediates:** Its most significant application is in the synthesis of pharmaceutical agents and drug candidates. The ability to generate Schiff bases and subsequently reduce the nitro group to an amine allows for the construction of complex molecular frameworks.^{[6][7]} One specific, albeit less detailed, application mentioned in the literature is its use in the synthesis of dobutamine, a sympathomimetic amine used in treating cardiogenic shock and severe heart failure.
- **Precursor to Heterocycles:** The amino derivative obtained from the reduction of the nitro group is a key precursor for synthesizing a variety of heterocyclic compounds, such as quinolines, benzodiazepines, and other structures that form the core of many modern drugs.
- **Fine Chemicals and Dyes:** Like other nitroaromatic compounds, it can serve as a precursor in the synthesis of dyes and pigments, where the nitro and aldehyde groups can be manipulated to create conjugated systems responsible for color.



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
Caption: From intermediate to drug candidate: a conceptual workflow.

Part 5: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. **2-Methyl-5-nitrobenzaldehyde** is classified as a hazardous substance, and adherence to safety protocols is mandatory.

GHS Hazard Information

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.

Category	Information	Source(s)
Pictogram	 GHS07 Exclamation Mark	[1]
Signal Word	Warning	[1][3]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[1]

Safe Handling and Personal Protective Equipment (PPE)

Rationale: The following measures are mandated by the compound's hazard profile to prevent accidental exposure and ensure operator safety.

- **Engineering Controls:** Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.[9]
- **Personal Protective Equipment:**
 - **Eye/Face Protection:** Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[9]
 - **Skin Protection:** Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.
 - **Respiratory Protection:** If ventilation is inadequate or dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]
- **Hygiene Practices:** Do not eat, drink, or smoke in the work area. Wash hands and any exposed skin thoroughly after handling.

Storage and Disposal

- **Storage:** Keep the container tightly closed and store in a cool (2-8 °C), dry, and well-ventilated place.[9] Store under an inert atmosphere (nitrogen) to prevent degradation.
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-Methyl-5-nitrobenzaldehyde stands out as a chemical intermediate of significant strategic importance. Its value is derived not from its direct application but from its potential as a precursor to a multitude of high-value compounds, particularly within the pharmaceutical industry. The interplay of its aldehyde, nitro, and methyl functional groups provides a rich platform for synthetic innovation. By understanding its physicochemical properties, reactivity, and safe handling protocols, researchers can effectively harness the synthetic power of this versatile building block to advance their projects in drug discovery, materials science, and fine chemical synthesis.

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